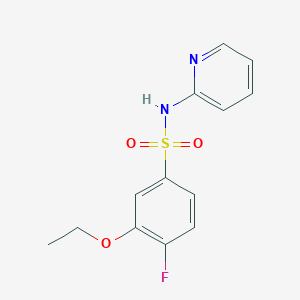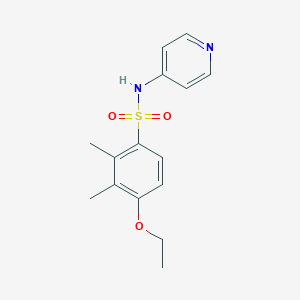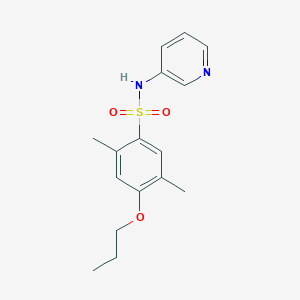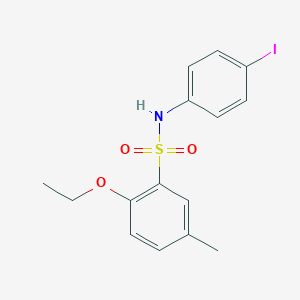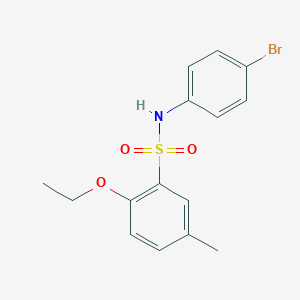![molecular formula C14H17ClN2O2S B288494 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonyl imidazoles and has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in cell growth and division.
Biochemical and physiological effects:
Studies have shown that 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has several biochemical and physiological effects. These include the induction of apoptosis in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole in lab experiments is its potency and specificity. The compound has been found to be highly effective in inducing apoptosis in cancer cells and has minimal toxicity to normal cells. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole. One of the most promising areas of research is in the development of new cancer therapies. The compound has shown significant potential in the treatment of various types of cancer and further research is needed to explore its full therapeutic potential. Additionally, research is needed to understand the mechanism of action of the compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with isopropylimidazole in the presence of a base such as triethylamine. This reaction results in the formation of the desired product.
Applications De Recherche Scientifique
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Nom du produit |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole |
|---|---|
Formule moléculaire |
C14H17ClN2O2S |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)14-16-5-6-17(14)20(18,19)13-8-10(3)12(15)7-11(13)4/h5-9H,1-4H3 |
Clé InChI |
BBUIWUICSZCRJL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=CN=C2C(C)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=CN=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



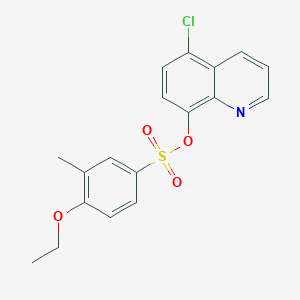
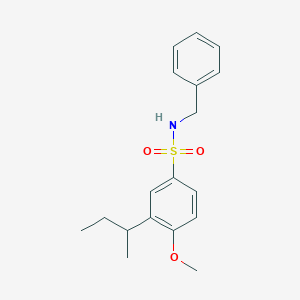
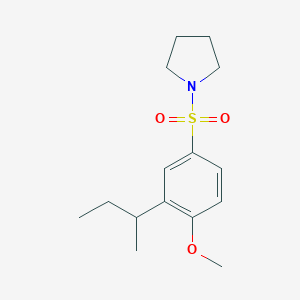
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)
